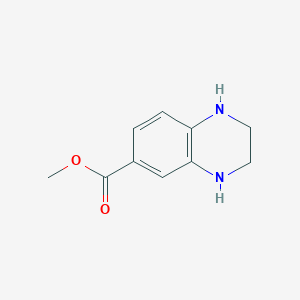

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Descripción general

Descripción

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the reaction of 1,2-phenylenediamine with diethyl oxalate under reflux conditions to form the intermediate quinoxaline-2,3-dione. This intermediate is then reduced using sodium borohydride in methanol to yield the desired product .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Key findings include:

Key Observations :

-

Oxidation typically targets the saturated ring, restoring aromaticity.

-

The ester group remains stable under neutral conditions but may hydrolyze in acidic media.

Reduction Reactions

Further reduction of the ester group or the heterocyclic ring has been studied:

Theoretical Insight :

-

Density Functional Theory (DFT) calculations predict favorable energy pathways for ester reduction over ring saturation .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl (reflux, 12h) | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 85–90% | |

| NaOH (aq., 70°C, 6h) | Sodium salt of the carboxylic acid | 92% |

Stability Note :

-

The compound requires storage under inert conditions (2–8°C, dark) to prevent premature hydrolysis .

Electrophilic Substitution

The aromatic ring participates in electrophilic reactions, guided by the electron-withdrawing ester group:

| Reaction | Reagent | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | Nitro-substituted derivative | |

| Halogenation | Br₂/FeBr₃ | C7 | 7-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate |

Regioselectivity :

-

The ester group at C6 directs electrophiles to the meta (C5/C7) positions due to its deactivating effect .

Functionalization at Nitrogen

The secondary amine in the tetrahydroquinoline ring undergoes alkylation/acylation:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| CH₃I (excess) | N-Methylated derivative | K₂CO₃, DMF, 60°C, 8h | |

| Acetyl chloride | N-Acetylated derivative | Pyridine, RT, 12h |

Application :

-

N-substituted derivatives are intermediates in drug discovery, particularly for neuroactive agents .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to its partially unsaturated structure:

| Dienophile | Product | Conditions | Reference |

|---|---|---|---|

| Maleic anhydride | Fused bicyclic adduct | Toluene, 110°C, 24h |

Theoretical Support :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MTHQ has garnered attention in medicinal chemistry due to its structural similarity to other bioactive compounds. It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to interact with biological targets makes it a candidate for drug development.

Potential Therapeutic Applications:

- Neurological Disorders : Research indicates that MTHQ derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's and Parkinson's diseases.

- Anticonvulsant Activity : Some tetrahydroquinoline derivatives have shown anticonvulsant effects, suggesting that MTHQ could be explored for similar activities.

Biological Studies

MTHQ is utilized in biological studies to understand its interactions with enzymes and receptors. Its biochemical properties allow it to influence various cellular processes.

Mechanisms of Action:

- MTHQ can act as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis, affecting neurological functions.

- Studies have shown that MTHQ may influence cell signaling pathways and gene expression through interactions with transcription factors.

Materials Science

The compound is being investigated for its potential in creating novel materials with unique electronic properties. Its structural characteristics make it suitable for applications in organic electronics and photonics.

Material Properties:

- MTHQ derivatives may exhibit interesting optical and electrical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Chemical Reactivity

MTHQ can undergo various chemical reactions due to its functional groups, allowing for the synthesis of diverse derivatives. The following table summarizes key synthetic routes and their applications:

| Reaction Type | Description | Applications |

|---|---|---|

| Reduction | Reduction of quinoline derivatives to synthesize MTHQ | Pharmaceutical intermediates |

| Cyclization | Cyclization reactions involving aniline derivatives | Formation of tetrahydroquinoline frameworks |

| Substitution | Electrophilic substitution on the aromatic ring | Introduction of functional groups for drug design |

Case Studies

Several studies have explored the applications of MTHQ in different contexts:

- A study published in a peer-reviewed journal demonstrated the synthesis of MTHQ derivatives with enhanced neuroprotective effects compared to traditional compounds used in treating neurodegenerative diseases.

- Another research project focused on the material properties of MTHQ, revealing its potential use in developing advanced electronic devices.

Mecanismo De Acción

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antifungal properties .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.

1,2,3,4-Tetrahydroquinoline: Used as a pharmaceutical intermediate and has various biological activities.

Quinoxaline derivatives: These compounds have diverse applications in medicinal chemistry and materials science.

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Actividad Biológica

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

MTHQ has the molecular formula and a molecular weight of approximately 210.20 g/mol. Its structure features a quinoxaline core with a carboxylate group, contributing to its reactivity and biological activity. The compound is characterized by its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

MTHQ has demonstrated promising antimicrobial and antifungal properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains and fungi. For instance, preliminary screening indicated that MTHQ could inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Research indicates that MTHQ may serve as a potential anticancer agent. In studies involving human colon cancer cells (HT-29), MTHQ exhibited moderate to strong inhibitory effects on cell proliferation. The compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is crucial for cancer cell division .

Table 1: Anticancer Activity of MTHQ in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15.5 | Inhibition of tubulin polymerization |

| HeLa | 12.3 | Induction of apoptosis via mitochondrial pathways |

| K562 | 10.7 | Cell cycle arrest at G2/M phase |

The mechanism through which MTHQ exerts its biological effects involves several pathways:

- Enzyme Interaction : MTHQ may bind to specific enzymes involved in DNA replication and protein synthesis, disrupting normal cellular functions.

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis .

- Microtubule Disruption : By inhibiting tubulin polymerization, MTHQ disrupts the mitotic spindle formation necessary for cell division .

Case Studies

- Study on Antiproliferative Effects : A study conducted on various tetrahydroquinoxaline derivatives, including MTHQ, evaluated their antiproliferative activities against different cancer cell lines. The results indicated that MTHQ significantly reduced cell viability in a dose-dependent manner .

- Mechanistic Insights : Another investigation focused on the binding interactions of MTHQ with colchicine binding sites on tubulin. Molecular docking studies revealed that MTHQ forms stable complexes with tubulin, suggesting its potential as a microtubule-targeting agent .

Future Directions

The ongoing research into MTHQ's biological activities suggests several potential applications:

- Drug Development : Given its promising anticancer properties, MTHQ could be further developed into a therapeutic agent for various malignancies.

- Combination Therapies : Exploring the synergistic effects of MTHQ with existing chemotherapeutic agents may enhance treatment efficacy while reducing side effects.

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHCQPYCRVXZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856536 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90918-37-9 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.